molecular formula C30H42N4O8S3 B10909492 Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]

Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]

Cat. No.: B10909492
M. Wt: 682.9 g/mol
InChI Key: GHMDTYORQYXNIF-UHFFFAOYSA-N
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Description

METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound characterized by multiple functional groups, including ester, amide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of ester and amide groups via esterification and amidation reactions.
  • Functionalization of the thiophene ring with diethylamino and methoxycarbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of thiophene sulfur to sulfoxide or sulfone.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of amide and ester groups suggests it could interact with biological molecules such as proteins and enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[(DIETHYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLATE
  • METHYL 4-METHYL-3-THIOPHENECARBOXYLATE
  • DIETHYLAMINO-THIOPHENE DERIVATIVES

Uniqueness

The uniqueness of METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({3-[(3-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C30H42N4O8S3

Molecular Weight

682.9 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-[3-[3-[[5-(diethylcarbamoyl)-3-methoxycarbonyl-4-methylthiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C30H42N4O8S3/c1-9-33(10-2)27(37)23-17(5)21(29(39)41-7)25(44-23)31-19(35)13-15-43-16-14-20(36)32-26-22(30(40)42-8)18(6)24(45-26)28(38)34(11-3)12-4/h9-16H2,1-8H3,(H,31,35)(H,32,36)

InChI Key

GHMDTYORQYXNIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCSCCC(=O)NC2=C(C(=C(S2)C(=O)N(CC)CC)C)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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